molecular formula C9H8N2O2 B3101526 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 139452-21-4

6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B3101526
CAS No.: 139452-21-4
M. Wt: 176.17 g/mol
InChI Key: OGHHZABNTXETHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 139452-21-4) is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176 g/mol. Its structure features a pyrazolo[1,5-a]pyridine core substituted with a methyl group at the 6-position and a carboxylic acid moiety at the 3-position. Key physicochemical properties include a LogP value of 1.81, indicating moderate lipophilicity, and one rotatable bond, suggesting conformational flexibility . The compound is achiral, exists as a solid, and is typically available at 95% purity (free acid form). It serves as a versatile building block in medicinal chemistry, particularly for synthesizing antituberculosis agents and kinase inhibitors via amidation or esterification reactions .

Properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-8-7(9(12)13)4-10-11(8)5-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHHZABNTXETHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C(=O)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231826
Record name 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139452-21-4
Record name 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139452-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid serves as a key intermediate in the synthesis of several pharmaceuticals. Its unique structure allows for the modulation of biological activity, particularly in the treatment of neurological disorders and cardiovascular diseases.

  • Therapeutic Potential : Research indicates that derivatives of this compound can influence pathways involving cyclic guanosine monophosphate (cGMP), which plays a crucial role in smooth muscle relaxation and neuronal signal transmission. This interaction suggests potential applications in treating conditions like hypertension and heart failure .
  • Case Study : A study demonstrated that certain derivatives exhibited significant inhibitory effects on specific enzymes related to cardiovascular health, indicating their potential as therapeutic agents .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme inhibition and receptor interactions. Understanding these interactions is vital for drug development.

  • Enzyme Inhibition : The compound's ability to modulate enzyme activity makes it a valuable tool in investigating metabolic pathways. For instance, it has been shown to interact with soluble guanylate cyclases, influencing nitric oxide signaling pathways .
  • Research Findings : Studies have indicated that modifications to the pyrazolo structure can enhance its binding affinity to target enzymes, leading to improved therapeutic efficacy.

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly in developing agrochemicals that enhance crop protection.

  • Pest Resistance : Research has explored the use of this compound derivatives as potential pesticides or fungicides due to their biological activity against plant pathogens .

Material Science

In material science, the unique properties of this compound are harnessed to create advanced materials.

  • Polymer Development : Its chemical stability and reactivity make it suitable for synthesizing polymers with specific properties, such as enhanced chemical resistance or thermal stability. This application is particularly relevant in developing coatings and other materials requiring durability under harsh conditions .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for detecting related compounds.

  • Quantitative Analysis : It serves as a reference material in various analytical methods, ensuring accuracy and reliability in chemical analyses. Its presence aids in calibrating instruments used for detecting similar heterocyclic compounds .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Case Studies
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disordersSignificant enzyme inhibition related to cardiovascular health
Biochemical ResearchStudy of enzyme inhibition and receptor interactionsEnhanced binding affinity leads to improved therapeutic efficacy
Agricultural ChemistryDevelopment of agrochemicalsPotential use as pesticides or fungicides
Material ScienceCreation of advanced materialsSuitable for durable coatings and polymers
Analytical ChemistryStandard for detecting related compoundsEnsures accuracy in chemical analyses

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid with structurally related derivatives and heterocyclic analogs.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Key Substituents/Modifications Notable Properties
This compound 139452-21-4 C₉H₈N₂O₂ 176 1.81 6-methyl, 3-carboxylic acid Moderate lipophilicity; used in antituberculosis agents
2-Benzyloxy-7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid - C₁₇H₁₄N₂O₃ 294.3 - 2-benzyloxy, 7-methyl Higher molecular weight; melting point: 181.1–181.8°C; lower yield (72%)
6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid 888735-61-3 C₉H₈N₂O₃ 192.17 - 6-hydroxymethyl Increased hydrophilicity due to polar hydroxymethyl group
Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate 91350-91-3 C₁₁H₁₂N₂O₂ 204.23 - 3-ethyl ester Enhanced lipophilicity (ester form); prodrug potential
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 90349-23-8 C₉H₈N₄O₂ 204.18 - Pyrimidine core, 5,7-dimethyl Pyrimidine core alters electronic properties; potential kinase inhibition
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid 1780609-26-8 C₉H₅F₃N₂O₂ 234.14 - Imidazo core, 6-trifluoromethyl Electron-withdrawing CF₃ group; impacts metabolic stability

Key Comparative Analysis

Substituent Effects on Lipophilicity and Bioactivity The 6-methyl substituent in the target compound balances lipophilicity (LogP = 1.81), making it suitable for cellular permeability. 2-Benzyloxy derivatives (e.g., 20b in ) exhibit higher molecular weights (~294 g/mol) and melting points (181°C), suggesting stronger intermolecular interactions but lower synthetic yields (72% vs. 99% for non-methylated analogs) .

Core Heterocycle Modifications

  • Replacing the pyridine core with pyrimidine (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and electronic density. This modification is critical in kinase inhibitor design .
  • Imidazo[1,5-a]pyridine analogs (e.g., 6-trifluoromethyl derivative) feature a five-membered ring with distinct electronic properties. The CF₃ group enhances metabolic stability but may increase steric hindrance .

Functional Group Transformations

  • Esterification (e.g., ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate) converts the carboxylic acid to a lipophilic ester, improving oral bioavailability. This strategy is common in prodrug development .
  • Amidation (e.g., antituberculosis agents in ) leverages the carboxylic acid’s reactivity to generate bioactive derivatives with tailored target affinities .

Synthetic Accessibility

  • The target compound is synthesized via decarboxylative arylation (Pd/Cu catalysis) or amidation of its acyl chloride . In contrast, pyrimidine-core analogs require additional steps to install nitrogen atoms, increasing synthetic complexity .

Biological Activity

6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H8_8N2_2O2_2
  • Molecular Weight : 176.17 g/mol
  • Structure : The compound features a pyrazolo ring system that contributes to its unique reactivity and biological properties.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study highlighted the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide hybrids that showed promising in vitro activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.006 μg/mL against susceptible strains and drug-resistant variants .

Anticancer Potential

This compound has been explored for its anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives displayed IC50 values below 1 nM against A549 lung cancer cells, indicating potent antiproliferative activity . The mechanism is believed to involve the inhibition of tubulin polymerization and interference with cellular growth pathways.

The biological effects of this compound are attributed to its interaction with specific molecular targets within biological systems. These interactions often involve binding to enzymes or receptors, thereby modulating various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, preventing substrate interaction and subsequent catalytic activity.
  • Receptor Modulation : It can also influence receptor-mediated pathways, which may be pivotal in its anti-inflammatory and anticancer effects.

Study on Anti-Tubercular Activity

A notable study focused on the design and evaluation of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as anti-tubercular agents. One representative hybrid (compound 7) exhibited significant in vitro potency against both susceptible and drug-resistant strains of Mtb with minimal cytotoxicity observed in Vero cells (IC50 > 50 μg/mL) . This suggests a favorable safety profile for further development.

Evaluation of Anticancer Activity

In another investigation, derivatives were tested against various cancer cell lines. For example, compound 6j demonstrated good pharmacokinetic profiles with an oral bioavailability of 41% and a half-life of 5.1 hours after intravenous administration in rats. This compound also showed low cytotoxicity against normal cell lines while maintaining high efficacy against cancer cells .

Data Summary Table

Activity TypeMIC/IC50 ValuesReference
Anti-TubercularMIC < 0.006 μg/mL
Anticancer (A549)IC50 < 1 nM
Cytotoxicity (Vero)IC50 > 50 μg/mL

Q & A

Q. What are the common synthetic routes for 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives?

  • Methodological Answer : The compound is synthesized via multi-step protocols:
  • Amidation : Reacting pyrazolo[1,5-a]pyridine-3-carboxylic acid with primary amines using HATU/DIEA in DCM (70% yield) .
  • Cyclization : Using hydroxylamine-O-sulfonic acid and substituted pyridines, followed by NaOH hydrolysis to yield carboxylate derivatives (88–93% yield) .
  • Functionalization : Nitration at position 7 with HNO₃/H₂SO₄ at 0°C to room temperature .
  • Table 1 : Key Synthetic Approaches
MethodReagents/ConditionsYieldReference
AmidationHATU, DIEA, DCM, rt, overnight70%
CyclizationNaOH aq., ethyl propionate, DMF88–93%
NitrationHNO₃, H₂SO₄, 0°C to rtN/A

Q. Which characterization techniques are critical for confirming the structure of derivatives?

  • Methodological Answer : A combination of analytical methods ensures structural validation:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., derivatives in show distinct shifts for methyl and trifluoromethyl groups).
  • Mass Spectrometry (MS) : HRMS for molecular weight verification (e.g., [M+H]⁺ calculated for derivatives in matches experimental data within 0.0003 Da).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content validation (e.g., C, H, N percentages in ).
  • Melting Point Analysis : Used to assess purity (e.g., derivatives in have sharp melting points: 159.9–160.5°C for 20a).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to introduce diverse substituents on the pyrazolo[1,5-a]pyridine scaffold?

  • Methodological Answer : Substituent introduction depends on electronic and steric factors:
  • Electron-Withdrawing Groups (EWGs) : Use Cs₂CO₃ in DMF/EtOH for alkoxy or trifluoromethyl substitutions .
  • Steric Hindrance Mitigation : Employ polar aprotic solvents (DMF) to enhance solubility during cyclization .
  • Temperature Control : Higher temperatures (140°C) for cycloaddition with acetamide (45% yield) .

Q. How should contradictory bioactivity data in derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from impurities or assay variability. Strategies include:
  • Cross-Validation : Use orthogonal assays (e.g., anti-tubercular activity in vs. anticancer activity in ).
  • Structural Reanalysis : Confirm purity via HPLC and compare NMR data with literature (e.g., derivatives in show distinct ¹³C shifts for methyl vs. cyano groups).
  • Computational Modeling : Predict binding affinities using molecular docking (e.g., kinase inhibitors in ).

Q. What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyridine core?

  • Methodological Answer : Position 7 is reactive due to electronic effects:
  • Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate .
  • Halogenation : Bromine or iodine in acidic conditions (e.g., 6-bromo derivatives in ).
  • Cyano Substitution : React with KCN/CuCN under reflux .

Q. How do structural modifications influence biological activity in antitubercular or anticancer applications?

  • Methodological Answer : Substituents dictate target engagement:
  • Antitubercular Activity : Diaryl derivatives (e.g., 6a–6p in ) show MIC values <1 µg/mL against M. tuberculosis due to enhanced membrane permeability.
  • Anticancer Activity : Methyl or trifluoromethyl groups (e.g., FMPPP in ) induce autophagy via mTOR inhibition.
  • Table 2 : Structure-Activity Relationships (SAR)
SubstituentBiological ActivityMechanismReference
Diaryl groupsAnti-TB (MIC <1 µg/mL)Membrane disruption
TrifluoromethylAnticancer (PC3 cell lines)mTOR/p70S6K inhibition
CyanoKinase inhibition (EphB/VEGFR)ATP-binding site blockage

Methodological Considerations

Q. What are the best practices for scaling up synthesis while maintaining yield and purity?

  • Answer :
  • Solvent Optimization : Use DMF/water mixtures to enhance reactant solubility during cyclization .
  • Catalyst Screening : Test HATU vs. EDC/HOBt for amidation efficiency .
  • Purification : Flash chromatography or recrystallization (e.g., diisopropyl ether for derivatives in ).

Q. How can computational tools aid in designing derivatives with improved pharmacokinetic properties?

  • Answer :
  • ADMET Prediction : Use tools like SwissADME to optimize logP and solubility (e.g., derivatives in have logS = -1.53).
  • Docking Studies : Identify key residues in target proteins (e.g., VEGFR2 in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 2
6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.